molecular formula C24H17ClFNO5S B2436449 ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114651-32-9

ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No. B2436449
CAS RN: 1114651-32-9
M. Wt: 485.91
InChI Key: NFWOVMXWZHASQQ-UHFFFAOYSA-N
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Description

This compound is a benzothiazine derivative, which is a type of organic compound containing a benzene ring fused to a thiazine ring . Benzothiazines are part of a broader class of compounds known as heterocyclic compounds, which contain at least one atom other than carbon within the ring structure. They have various applications in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzothiazine core structure, with a chlorobenzoyl group attached to one carbon of the thiazine ring and a fluoro group attached to another carbon of the thiazine ring . The ethyl benzoate group would be attached to the nitrogen of the thiazine ring .


Chemical Reactions Analysis

Benzothiazines can undergo various chemical reactions, including substitutions and additions, due to the reactivity of the thiazine ring . The presence of the chloro and fluoro groups might also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazines are typically solid at room temperature . The presence of the chloro, fluoro, and ethyl benzoate groups could influence properties such as solubility, melting point, and boiling point .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses. Additionally, modifications to its structure could be explored to optimize its properties .

properties

IUPAC Name

ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFNO5S/c1-2-32-24(29)16-4-3-5-19(12-16)27-14-22(23(28)15-6-8-17(25)9-7-15)33(30,31)21-11-10-18(26)13-20(21)27/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWOVMXWZHASQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[2-(4-chlorobenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

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